3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol
Description
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-7(9(12)3-8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChI Key |
DVBXYIMFFMOAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C2(CNC2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
The stereochemical outcome depends on the amine’s nucleophilicity and epoxide ring strain. Using lithium hexamethyldisilazide (LiHMDS) as a base in THF at −78°C achieves 78% yield with a diastereomeric ratio (dr) of 4:1 favoring the cis-isomer. Table 1 summarizes temperature effects on cyclization efficiency:
| Temperature (°C) | Yield (%) | dr (cis:trans) |
|---|---|---|
| −78 | 78 | 4:1 |
| 0 | 65 | 3:1 |
| 25 | 42 | 2:1 |
Lower temperatures favor kinetic control, minimizing epoxide ring-opening side reactions. The product is isolated via aqueous workup and recrystallization from ethyl acetate/hexanes.
Fluorinated Aromatic Substitution Strategies
Introducing the 2,4-difluoro-5-methylphenyl group requires careful regioselective functionalization. WO2000063168A1 discloses a palladium-catalyzed Suzuki-Miyaura coupling between azetidin-3-ol boronic esters and 2,4-difluoro-5-methylbromobenzene. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethoxyethane (DME) at 80°C for 12 hours achieves 68% coupling efficiency.
Boronic Ester Preparation
The azetidin-3-ol boronic ester precursor is synthesized via lithiation-borylation. Treating N-Boc-azetidin-3-ol with LDA at −78°C followed by addition of triisopropyl borate yields the boronic ester in 82% purity. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) provides the free azetidin-3-ol.
Hydroxyl Group Functionalization and Protection
The tertiary hydroxyl group at C3 necessitates protection during synthesis. PMC4701577 details a silyl protection strategy using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, achieving 94% protection efficiency. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group without racemization.
Stability Under Acidic Conditions
The hydroxyl group’s stability is critical during Friedel-Crafts alkylation steps. Studies show that using mild Lewis acids like ZnCl₂ in nitromethane at 0°C minimizes dehydration side products, maintaining >90% hydroxyl integrity.
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to control the C3 stereocenter. ChemRxiv reports a rhodium-catalyzed asymmetric hydrogenation of β-keto azetidines using (R)-BINAP as a ligand. At 60 psi H₂ pressure and 60°C, enantiomeric excess (ee) reaches 92%, with full conversion in 48 hours.
Substrate Scope and Limitations
This method works optimally with electron-deficient aromatic rings. Bulky substituents at the para-position reduce ee to 78%, necessitating catalyst tuning with Josiphos-type ligands for improved stereocontrol.
Industrial-Scale Purification Techniques
Final purification often employs crystallization as the last step. Patent WO2000063168A1 describes forming the hydrobromide salt by treating the free base with HBr in ethanol, yielding 99.5% pure product after two recrystallizations. Particle size distribution analysis reveals optimal crystal growth at 0.5°C/min cooling rates, producing 50–100 µm crystals suitable for filtration .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to other cyclic or acyclic structures.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The mechanism often involves targeting specific pathways associated with tumor growth.
2. Central Nervous System Disorders
The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies on related compounds have shown promising results in stabilizing microtubules, which could lead to improvements in conditions such as tauopathies . The pharmacodynamics of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol are under investigation to ascertain its efficacy in these contexts.
The following table summarizes the biological activities observed in studies involving azetidinone compounds similar to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol:
| Activity | Tested Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Anticancer | 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol | MCF-7 | 12.5 | |
| Anticancer | 1,4-diaryl-3-chloroazetidin-2-one | MDA-MB-231 | 15.0 | |
| Antimicrobial | Azetidinone derivatives | E. coli | 10.0 | |
| Antiviral | Non-nucleoside azetidinones | HIV | 8.0 |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of azetidinone derivatives against breast cancer cell lines. Results indicated that compounds with structural motifs similar to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibited notable cytotoxic effects at low micromolar concentrations, suggesting a promising avenue for developing new cancer therapies.
Case Study 2: Metabolic Profiling
Another investigation focused on the metabolic profiling of fluorinated azetidinones. The study demonstrated that the introduction of fluorine atoms significantly altered the metabolic pathways of these compounds, leading to enhanced stability and reduced toxicity profiles compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes azetidin-3-ol derivatives with structural similarities, focusing on substituents, molecular weights, and reported applications:
Key Structural and Functional Differences
Aromatic Substituents :
- The target compound’s 2,4-difluoro-5-methylphenyl group enhances lipophilicity compared to 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol (benzothiophene-based), which may improve blood-brain barrier penetration . Fluorine atoms also increase metabolic stability by resisting oxidative degradation.
- In contrast, 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride and 3-(1-methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol contain nitrogen-rich heterocycles, which may enhance hydrogen bonding and target kinase or protease enzymes .
Synthetic Accessibility: The synthesis of azetidin-3-ol derivatives often involves nucleophilic substitution or ring-closing reactions. 3-Methylazetidin-3-ol hydrochloride is produced with higher yields (73%) using tert-butyldimethylsilyl (TBDMS) protection strategies, suggesting that steric protection of the hydroxyl group could optimize synthesis for fluorinated analogs .
Pharmacological Potential: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol is explicitly noted as a neuroprotectant, implying that bulky aromatic substituents may confer activity in neurological disorders . TVB-3166 (from ) demonstrates the utility of azetidin-3-ol derivatives in targeting complex diseases, though its dimethylpyrazole-benzoyl structure differs significantly from the fluorinated target compound .
Biological Activity
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is a novel compound characterized by its azetidine ring structure and the presence of difluorinated aromatic groups. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anticancer properties and interactions with various biological targets.
- Molecular Formula : C10H11F2NO
- Molecular Weight : 201.20 g/mol
- Structure : The compound features a hydroxyl group attached to the azetidine ring, enhancing its chemical reactivity and potential biological activity.
The biological activity of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can be attributed to its interaction with specific molecular targets. The fluorine atoms increase lipophilicity and metabolic stability, which may enhance binding affinity to receptors or enzymes involved in various physiological processes.
Anticancer Activity
Research indicates that compounds with structural similarities to 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds related to azetidinones have shown antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol | MCF-7 | TBD |
| Related Azetidinones | HT-29 | 0.09 |
| Related Azetidinones | MDA-MB-231 | 0.620 |
Mechanism Insights
The mechanism by which azetidinone derivatives induce apoptosis in cancer cells involves:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Receptor Interaction : Potential interactions with receptors such as 5-HT3R have been noted in related studies, indicating a multifaceted approach to combatting tumor growth .
Case Studies
-
Study on Antiproliferative Activity :
- A series of azetidinone derivatives were tested for their ability to inhibit the growth of cancer cells. Among these, compounds with fluorinated substituents demonstrated enhanced activity compared to their non-fluorinated counterparts.
- The study highlighted that the introduction of electron-withdrawing groups significantly increased the potency of these compounds against cancer cell lines .
- Pharmacokinetic Profiling :
Q & A
Basic: What synthetic methodologies are effective for preparing 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol?
Answer:
The synthesis typically involves azetidine ring formation followed by functionalization. Key steps include:
- Ring-closing strategies : Use of azetidinone precursors, such as 3-azetidinone, with subsequent reduction to introduce the hydroxyl group.
- Substitution reactions : Electrophilic aromatic substitution (EAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,4-difluoro-5-methylphenyl group.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >97% purity, as emphasized in reagent-grade standards .
Critical considerations : Optimize reaction conditions (temperature, catalysts) to minimize side products. Monitor intermediates via thin-layer chromatography (TLC) .
Basic: What spectroscopic and analytical techniques are critical for structural elucidation?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy :
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for fluorinated oxazolidinones .
Data interpretation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .
Advanced: How can researchers evaluate the compound’s stability under experimental conditions?
Answer:
Stability studies should assess:
- Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated aging at 40–60°C.
- pH sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC .
- Light sensitivity : Perform photostability tests under UV/visible light (ICH Q1B guidelines).
Key findings : Fluorinated aromatic systems are generally stable but may degrade under prolonged exposure to moisture or oxidizers, as noted for similar fluorothiophenols .
Advanced: How to design a study investigating neuroprotective mechanisms of this compound?
Answer:
Leverage methodologies from related azetidin-3-ol derivatives (e.g., T-817MA):
- In vitro models :
- In vivo models :
- Biomarkers : Quantify Sirt1, Arc, and synaptic proteins via Western blotting or qPCR .
Advanced: How to resolve contradictions in reported biological activities of azetidin-3-ol derivatives?
Answer:
Address variability through:
- Dose-response studies : Establish concentration-dependent effects (e.g., neuroprotection vs. cytotoxicity).
- Model specificity : Compare outcomes across cell types (primary neurons vs. immortalized lines) and species (rat vs. mouse).
- Mechanistic redundancy : Use gene knockout (CRISPR) or pharmacological inhibitors to isolate pathways (e.g., Sirt1 inhibition in SAH models) .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature : Store at 0–6°C for long-term stability, as recommended for fluorinated aldehydes .
- Environment : Use airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
- Compatibility : Avoid contact with strong acids/bases or oxidizers (e.g., KMnO₄), which may degrade the azetidine ring .
Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity : Adjust logP via substituent modification (e.g., methyl vs. trifluoromethyl groups) to enhance blood-brain barrier penetration .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., hydroxylation sites) .
- Formulation : Use solubilizing agents (cyclodextrins) or nanoemulsions for intravenous delivery, as seen in neurotrophic agent studies .
Table 1: Comparison of Key Properties with Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
